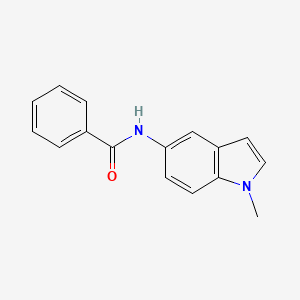

N-(1-Methyl-1H-indol-5-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-Methyl-1H-indol-5-yl)benzamide: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. The compound consists of an indole ring system substituted with a benzamide group, making it a valuable scaffold for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indole derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction between an aryl halide and an amine can be used to synthesize N-(1-Methyl-1H-indol-5-yl)benzamide.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Fischer indole synthesis or Buchwald-Hartwig amination, optimized for higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid like aluminum chloride.

Major Products:

Oxidation: Formation of N-(1-Methyl-1H-indol-5-yl)benzoic acid.

Reduction: Formation of N-(1-Methyl-1H-indol-5-yl)methylamine.

Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry: N-(1-Methyl-1H-indol-5-yl)benzamide is used as a building block in organic synthesis to create more complex molecules with potential biological activities .

Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent .

Medicine: Indole derivatives, including this compound, are investigated for their anticancer, antiviral, and anti-inflammatory properties .

Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments .

Mechanism of Action

N-(1-Methyl-1H-indol-5-yl)benzamide exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, in biological systems. The indole ring system allows for π-π stacking interactions with aromatic amino acids in proteins, while the benzamide group can form hydrogen bonds with target molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

- N-(1-Methyl-1H-indol-3-yl)benzamide

- N-(1-Methyl-1H-indol-2-yl)benzamide

- N-(1-Methyl-1H-indol-4-yl)benzamide

Uniqueness: N-(1-Methyl-1H-indol-5-yl)benzamide is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. The position of the benzamide group can affect the compound’s ability to interact with biological targets and its overall pharmacokinetic properties .

Biological Activity

N-(1-Methyl-1H-indol-5-yl)benzamide is an intriguing compound in medicinal chemistry, characterized by its unique structural features that include an indole moiety and a benzamide functional group. This compound has garnered attention due to its potential interactions with various biological targets, influencing several critical pathways.

Structural Characteristics

The structure of this compound allows for diverse biological activities. The indole ring, known for its significant biological roles, contributes to the compound's ability to interact with multiple targets in the body. The specific configuration of the benzamide portion enhances its binding affinity, making it a subject of interest in drug design and development.

Biological Activities

This compound exhibits several notable biological activities:

- Enzyme Modulation : Studies indicate that this compound can modulate enzyme activity, particularly influencing tubulin polymerization. This suggests potential applications in cancer therapy, as inhibiting tubulin polymerization is a well-known strategy for disrupting cancer cell proliferation.

- Neuroprotective Effects : Similar to other indole derivatives, this compound may exhibit neuroprotective properties. For instance, related compounds have shown protective effects against oxidative stress in neuronal cells, hinting at potential applications in neurodegenerative diseases .

Mechanistic Insights

Research has revealed that this compound induces apoptosis in cancer cells through several mechanisms:

- Cell Cycle Arrest : The compound has been shown to arrest cells in the G2/M phase of the cell cycle, which is crucial for preventing cancer cell division .

- Tubulin Inhibition : It inhibits tubulin polymerization in a manner consistent with known agents like colchicine, further supporting its role as a potential anti-cancer agent .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(2-Methylindolyl)benzamide | Methyl group on the indole | Variation in substitution pattern may affect activity |

| N-(3-Methylindolyl)benzamide | Methyl group at the 3-position | Different binding affinities due to structural changes |

| 4-Amino-N-Methyl-N-(1-Methylindolyl)methyl-benzamide | Contains amino and additional methyl groups | Potential for enhanced solubility and bioavailability |

This compound stands out due to its specific substitution pattern on both the indole ring and benzamide moiety, which may enhance its binding affinity to certain biological targets compared to other similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the promising biological activities of this compound:

- Anticancer Activity : In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including HeLa and MCF-7 cells, with IC50 values indicating potent activity (e.g., IC50 = 0.34 μM for MCF-7) .

- Neuroprotective Studies : Related indole-based compounds have shown significant neuroprotective effects against oxidative stress-induced damage in neuronal cell lines, suggesting that this compound may possess similar properties .

- Mechanistic Studies : Detailed mechanistic investigations revealed that this compound induces apoptosis through mitochondrial pathways and affects cell cycle regulation by targeting specific proteins involved in these processes .

Properties

CAS No. |

412966-69-9 |

|---|---|

Molecular Formula |

C16H14N2O |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

N-(1-methylindol-5-yl)benzamide |

InChI |

InChI=1S/C16H14N2O/c1-18-10-9-13-11-14(7-8-15(13)18)17-16(19)12-5-3-2-4-6-12/h2-11H,1H3,(H,17,19) |

InChI Key |

IYEWVEZWCVOVLM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.